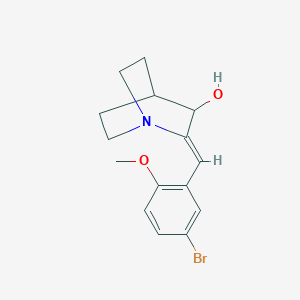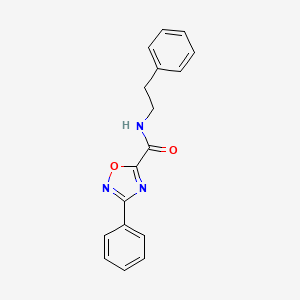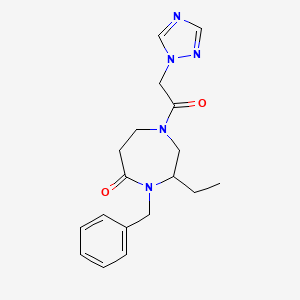
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide, also known as DTMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been studied extensively for its potential applications in various scientific fields. It has been found to be a potent inhibitor of the enzyme, poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by inhibiting PARP activity, leading to increased DNA damage and cell death.
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide has also been studied for its potential as a neuroprotective agent. It has been found to reduce brain damage in animal models of ischemic stroke and traumatic brain injury by inhibiting PARP activity and reducing inflammation.
Mécanisme D'action
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide exerts its effects by inhibiting the activity of PARP, an enzyme involved in DNA repair. PARP inhibition leads to increased DNA damage and cell death, particularly in cancer cells that are already undergoing DNA damage due to chemotherapy or radiation therapy. In addition, PARP inhibition reduces inflammation and oxidative stress, leading to neuroprotective effects in the brain.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, increased DNA damage, and cell death in cancer cells. It also reduces inflammation and oxidative stress, leading to neuroprotective effects in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide in lab experiments is its potent inhibition of PARP activity, which can enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide may have limitations in terms of its specificity and selectivity, as it may also inhibit other enzymes that are involved in DNA repair.
Orientations Futures
There are several future directions for research on N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide. One area of focus is the development of more selective PARP inhibitors that can target specific isoforms of the enzyme. Another area of focus is the development of combination therapies that can enhance the efficacy of PARP inhibitors in cancer treatment. In addition, further research is needed to explore the potential neuroprotective effects of N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide in other neurological conditions, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzylamine with trifluoroacetic anhydride to form the intermediate compound, followed by the reaction with morpholine-4-carboxylic acid. The final product is obtained through purification and crystallization.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(trifluoromethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2F3N2O2/c14-9-2-1-8(10(15)5-9)6-19-12(21)20-3-4-22-11(7-20)13(16,17)18/h1-2,5,11H,3-4,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMVDZNWBISRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5463605.png)


![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pentanamide](/img/structure/B5463633.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5463648.png)
![[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)thio]acetic acid](/img/structure/B5463653.png)
![4-{3-[4-(4-chloro-2-methoxyphenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5463662.png)
![3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5463663.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5463666.png)
![7-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5463685.png)

